REACTION_CXSMILES
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[C-]#N.[K+].[C:4]([C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=1)([CH3:7])([CH3:6])[CH3:5].[CH3:16][OH:17]>O>[C:4]([C:8]1[CH:15]=[CH:14][C:11]([C:16](=[O:17])[CH:12]([C:11]2[CH:10]=[CH:9][C:8]([C:4]([CH3:7])([CH3:5])[CH3:6])=[CH:15][CH:14]=2)[OH:13])=[CH:10][CH:9]=1)([CH3:7])([CH3:6])[CH3:5] |f:0.1|
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Name
|
|
Quantity
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4.61 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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14 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
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The mixture is stirred at 90° C. for 40 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CONCENTRATION
|
Details
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the methanol is concentrated under reduced pressure
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Type
|
EXTRACTION
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Details
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After three extractions with dichloromethane
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Type
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CUSTOM
|
Details
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the recombined organic phases are dried on magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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ADDITION
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Details
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Pentane (approximately 800 ml) is then added
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Type
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FILTRATION
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Details
|
the resulting precipitate is filtered
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Type
|
WASH
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Details
|
washed several times in pentane
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to yield 55.23 g (49%
|
Reaction Time |
40 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C(C(O)C1=CC=C(C=C1)C(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |